1-Cyclohexyl-1-ethylthiourea
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Overview
Description
1-Cyclohexyl-1-ethylthiourea is an organosulfur compound with the molecular formula C₉H₁₈N₂S. It is a derivative of thiourea, where the hydrogen atoms are replaced by cyclohexyl and ethyl groups. This compound is known for its diverse applications in organic synthesis and various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1-ethylthiourea can be synthesized through the reaction of cyclohexylamine and ethyl isothiocyanate. The reaction typically occurs in an anhydrous solvent such as acetone, under reflux conditions. The general reaction scheme is as follows:
Cyclohexylamine+Ethyl isothiocyanate→this compound
The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-1-ethylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it into corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions may require catalysts or specific solvents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
1-Cyclohexyl-1-ethylthiourea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1-ethylthiourea involves its interaction with various molecular targets. It can inhibit specific enzymes or proteins, leading to its observed biological effects. For instance, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular processes .
Comparison with Similar Compounds
Thiourea: The parent compound, with hydrogen atoms instead of cyclohexyl and ethyl groups.
1-Cyclohexyl-1-methylthiourea: Similar structure but with a methyl group instead of an ethyl group.
1-Cyclohexyl-1-propylthiourea: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness: 1-Cyclohexyl-1-ethylthiourea is unique due to its specific substituents, which confer distinct chemical and biological properties. Its cyclohexyl and ethyl groups may enhance its stability and reactivity compared to other thiourea derivatives .
Properties
IUPAC Name |
1-cyclohexyl-1-ethylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2S/c1-2-11(9(10)12)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBZVQGJJBVFAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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